![molecular formula C9H11NO2 B15314177 Trans-3-aminochroman-4-ol](/img/structure/B15314177.png)
Trans-3-aminochroman-4-ol
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Overview
Description
Trans-3-aminochroman-4-ol is a heterocyclic compound that belongs to the class of chromans. It is characterized by a chroman ring system with an amino group at the 3-position and a hydroxyl group at the 4-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
Trans-3-aminochroman-4-ol can be synthesized through several methods. One common approach involves the reductive amination of 3-chromanone derivatives with primary amines. This method employs metagenomic imine reductases (IREDs) as biocatalysts, which facilitate the enantioselective reductive coupling of 3-chromanones with primary amines . Another method involves the reduction of β-enaminoketones derived from 1,3-cyclohexanediones using sodium in tetrahydrofuran (THF) and isopropyl alcohol .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as yield, enantioselectivity, and cost-effectiveness. The biocatalytic approach using IREDs is particularly advantageous due to its high enantioselectivity and environmentally friendly nature .
Chemical Reactions Analysis
Types of Reactions
Trans-3-aminochroman-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 4-position can be oxidized to form a ketone.
Reduction: The amino group can be reduced to form the corresponding amine.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Oxidation of the hydroxyl group forms 3-aminochroman-4-one.
Reduction: Reduction of the amino group forms 3-aminotetrahydrochroman.
Substitution: Substitution reactions yield various derivatives depending on the electrophile used.
Scientific Research Applications
While the provided search results offer information on the synthesis, reactions, and derivatives of aminochromans, there is no specific focus on the applications of "Trans-3-aminochroman-4-ol." Based on the search results, here's what can be gathered:
Synthesis and Reactions:
- Stereospecific reactions of cis- and trans-3-Aminochroman-4-ols have been studied to provide chemical evidence for their configuration .
- Reactions with nitrous acid have been used to confirm the configurations of amino alcohols, where deamination of the cis-amino alcohol yields chroman-4-one, while the trans-amino alcohol yields a trans-diol via an epoxide intermediate .
Derivatives and Potential Applications:
- 3-Aminochroman derivatives have been synthesized via radical cyclization .
- Novel 3-amino chroman and 2-amino tetralin derivatives are noted for their activity as serotonin reuptake inhibitors and 5-HT receptor agonists or antagonists, potentially useful in treating depression and related conditions .
Related Research Areas:
Mechanism of Action
The mechanism of action of trans-3-aminochroman-4-ol involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .
Comparison with Similar Compounds
Similar Compounds
Chroman-4-one: Lacks the amino group at the 3-position but shares the chroman ring system.
3-Aminochroman: Similar structure but lacks the hydroxyl group at the 4-position.
4-Aminochroman-3-ol: Isomer with the amino group at the 4-position and hydroxyl group at the 3-position.
Uniqueness
Trans-3-aminochroman-4-ol is unique due to the specific positioning of the amino and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This unique structure allows it to participate in specific reactions and interact with particular molecular targets, making it valuable in various scientific and industrial applications .
Biological Activity
Trans-3-aminochroman-4-ol is a compound of significant interest in pharmacology due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
This compound belongs to the class of aminochroman derivatives, which are characterized by a chroman ring structure with an amino group at the 3-position and a hydroxyl group at the 4-position. This unique structure contributes to its biological activity, particularly in relation to neurotransmitter systems.
This compound exhibits several pharmacological effects, primarily through its interactions with neurotransmitter receptors:
- Serotonin Reuptake Inhibition : The compound acts as a serotonin reuptake inhibitor (SRI), which is crucial for enhancing serotonergic neurotransmission. This mechanism is particularly relevant for treating mood disorders such as depression and anxiety .
- 5-HT1A Receptor Modulation : Research indicates that this compound can act as both an agonist and antagonist at the 5-HT1A receptor, influencing various physiological responses .
Biological Activities
The biological activities of this compound can be summarized as follows:
- Antidepressant Effects : Due to its role as an SRI and 5-HT1A receptor modulator, this compound shows promise in alleviating symptoms of major depressive disorder (MDD) .
- Anti-inflammatory Properties : Preliminary studies suggest that this compound may exhibit anti-inflammatory effects, potentially beneficial in conditions characterized by chronic inflammation .
- Neuroprotective Effects : The compound's ability to modulate serotonin levels may also confer neuroprotective properties, making it a candidate for further research in neurodegenerative diseases .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
Properties
Molecular Formula |
C9H11NO2 |
---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
(3R,4R)-3-amino-3,4-dihydro-2H-chromen-4-ol |
InChI |
InChI=1S/C9H11NO2/c10-7-5-12-8-4-2-1-3-6(8)9(7)11/h1-4,7,9,11H,5,10H2/t7-,9-/m1/s1 |
InChI Key |
HCUMBNVFLOJFSA-VXNVDRBHSA-N |
Isomeric SMILES |
C1[C@H]([C@@H](C2=CC=CC=C2O1)O)N |
Canonical SMILES |
C1C(C(C2=CC=CC=C2O1)O)N |
Origin of Product |
United States |
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